molecular formula C19H20Cl2N2O4S B7718413 4-chloro-N-(4-chlorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

4-chloro-N-(4-chlorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B7718413
M. Wt: 443.3 g/mol
InChI Key: KUAUUYKCDDBUEL-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chlorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a synthetic organic compound It is characterized by the presence of a sulfonamide group, a morpholine ring, and chlorinated benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chlorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable sulfonyl chloride with an amine.

    Introduction of the morpholine ring: This step involves the reaction of a suitable precursor with morpholine under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the benzyl groups.

    Reduction: Reduction reactions could target the sulfonamide group or the chlorinated benzyl groups.

    Substitution: Nucleophilic substitution reactions could occur at the chlorinated benzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of new materials with specific properties.

Biology

In biological research, compounds like this are often studied for their potential as enzyme inhibitors or receptor modulators. They may also be used in the development of new diagnostic tools.

Medicine

Medicinally, sulfonamide derivatives are known for their antibacterial properties. This compound could be investigated for its potential as a new antibiotic or as a treatment for other diseases.

Industry

In industry, such compounds may be used in the production of polymers, coatings, or other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-chlorobenzyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
  • 4-chloro-N-(4-chlorobenzyl)-N-[2-(piperidin-4-yl)-2-oxoethyl]benzenesulfonamide
  • 4-chloro-N-(4-chlorobenzyl)-N-[2-(pyrrolidin-4-yl)-2-oxoethyl]benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the morpholine ring may enhance its solubility or its ability to interact with biological targets.

Properties

IUPAC Name

4-chloro-N-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O4S/c20-16-3-1-15(2-4-16)13-23(14-19(24)22-9-11-27-12-10-22)28(25,26)18-7-5-17(21)6-8-18/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAUUYKCDDBUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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